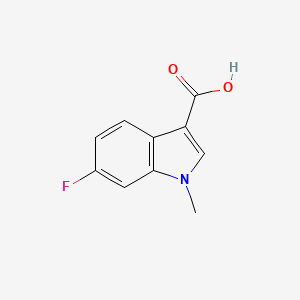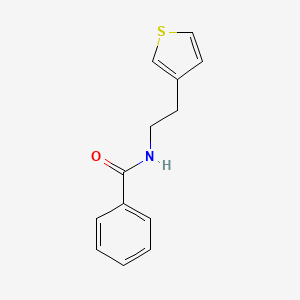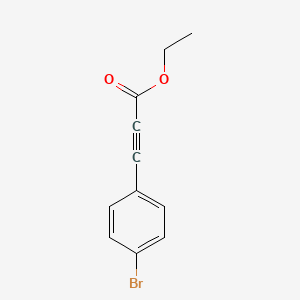
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentene chain. This compound is of interest due to its structural similarity to other methylenedioxyphenyl derivatives, which are known for their diverse chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through various methods. One common approach involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable alkene under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where 3,4-methylenedioxybenzaldehyde reacts with a Grignard reagent followed by dehydration to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted methylenedioxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered metabolic pathways and biological effects. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems and other cellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be compared with other methylenedioxyphenyl derivatives such as:
3,4-Methylenedioxyphenyl-2-propanone: Known for its use in the synthesis of MDMA and other psychoactive substances.
3,4-Methylenedioxyphenyl-2-butanone: Similar in structure but with different chemical and biological properties.
3,4-Methylenedioxyphenyl-2-pentanone: Another structural analog with distinct reactivity and applications.
The uniqueness of this compound lies in its specific pentene chain, which imparts unique chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)pent-1-en-3-one |
InChI |
InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
HIHLSOAEMNBULL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfonyl)amino]benzoyl chloride](/img/structure/B8748038.png)




![1-(2-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B8748065.png)



![2-[(6-Chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B8748106.png)



